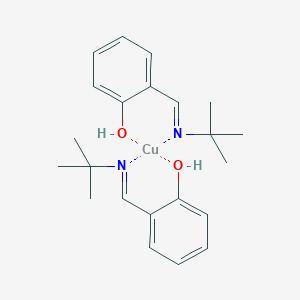
N-(5-methylisoxazol-3-yl)acetamide
Overview
Description
N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. It is primarily used in research and has shown potential in various scientific applications, including antimicrobial and anticancer activities.
Mechanism of Action
Action Environment
The action of N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests that the compound’s action, efficacy, and stability could be influenced by the chemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-methylisoxazol-3-yl)acetamide are inferred from studies on similar compounds. For instance, the determination of pKa values for newly synthesized acetamide derivatives provides insights into their acid-base properties, crucial for predicting their behavior in biological systems
Cellular Effects
Related compounds have shown antimicrobial activity against representative bacterial and fungal strains
Molecular Mechanism
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 3-amino-5-methylisoxazole with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a catalytic amount of glacial acetic acid . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, targeting the arylmethyl group without cleavage of the isoxazole ring.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are often used.
Major Products
Oxidation: The major products include oxidized derivatives of the original compound.
Substitution: Substituted derivatives, such as halogenated or sulfonylated products, are commonly formed.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)acetamide has a wide range of scientific research applications:
Antimicrobial Activity: It has shown potential in vitro antimicrobial activity against bacterial and fungal strains.
Anticancer Agents: Some derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells.
Neuroprotection and Receptor Antagonism: Isoxazole amino acids derived from this compound have been developed as excitatory amino acid receptor antagonists, showing potential neuroprotective applications.
Synthesis of Heterocycles: It is used in the synthesis of various heterocycles incorporating sulfamoyl moieties, demonstrating antibacterial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- 3-acetamido-5-methylisoxazole
- 3-acetylamino-5-methylisoxazole
- N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
Uniqueness
N-(5-methylisoxazol-3-yl)acetamide is unique due to its specific isoxazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of antimicrobial and anticancer activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-6(8-10-4)7-5(2)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYZUESBPHQWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337100 | |
| Record name | N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-74-0 | |
| Record name | N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(5-methylisoxazol-3-yl)acetamide in the synthesis of antioxidant compounds?
A1: this compound serves as a crucial starting material in the synthesis of substituted α-cyano-N-(5-methylisoxazol-3-yl) cinnamides []. Its active methylene group undergoes Knoevenagel condensation with various substituted benzaldehydes, leading to the formation of the desired cinnamide derivatives. This reaction is facilitated by a mixture of glacial acetic acid and piperidine in toluene. The presence of the this compound moiety in the final compounds contributes to their overall structure and potentially influences their antioxidant activity.
Q2: How was this compound synthesized in this study?
A2: The researchers synthesized this compound through the cyanoacetylation of 3-amino-5-methylisoxazole []. This reaction involved using a mixture of cyanoacetic acid and acetic anhydride in the presence of anhydrous pyridine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)




![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

